

Technical Guide: (3,5-Dichloro-4-fluorophenyl)methanol

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Compound of Interest

Compound Name: (3,5-Dichloro-4-fluorophenyl)methanol
CAS No.: 1520187-20-5
Cat. No.: B1434710

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CAS Number: 1520187-20-5[1]

Executive Summary

(3,5-Dichloro-4-fluorophenyl)methanol is a specialized halogenated benzyl alcohol intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its structural core—a phenyl ring substituted with two chlorine atoms and one fluorine atom—imparts specific lipophilic and metabolic properties to drug candidates, often used to block metabolic oxidation at the para-position or to modulate the electronic properties of a pharmacophore.

This guide details the physicochemical profile, synthesis, and downstream application of this compound, specifically focusing on its activation for nucleophilic coupling reactions.

Physicochemical Profile

Property	Specification
CAS Number	1520187-20-5
IUPAC Name	(3,5-Dichloro-4-fluorophenyl)methanol
Molecular Formula	C ₇ H ₅ Cl ₂ FO
Molecular Weight	195.02 g/mol
Appearance	Colorless oil to low-melting solid [1]
Solubility	Soluble in DCM, Methanol, THF, Ethyl Acetate
Key Functional Group	Primary Benzyl Alcohol (-CH ₂ OH)

Analytical Characterization (¹H NMR)

Source: WO2021130492A1 [1]

- Solvent: CDCl₃ (400 MHz)
- Peaks:
 - δ 7.32 (d, J = 6.2 Hz, 2H, Ar-H)
 - δ 4.64 (s, 2H, -CH₂-)
 - Note: Hydroxyl proton (-OH) often broad or not observed depending on concentration/water content.

Synthesis Strategy (Upstream)

While **(3,5-Dichloro-4-fluorophenyl)methanol** is commercially available, it is synthesized in the laboratory via the reduction of its corresponding carboxylic acid or ester precursors. The presence of the fluorine atom requires controlled reduction conditions to avoid defluorination.

Protocol: Reduction of 3,5-Dichloro-4-fluorobenzoic Acid

Objective: Convert the carboxylic acid functionality to a primary alcohol.

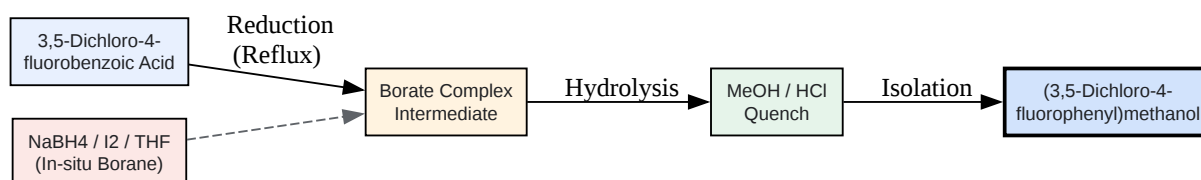
Reagents:

- Precursor: 3,5-Dichloro-4-fluorobenzoic acid (CAS 403-17-8 for isomer reference) or Methyl 3,5-dichloro-4-fluorobenzoate.
- Reducing Agent: Sodium Borohydride (NaBH_4) with Iodine (I_2) or Lithium Aluminum Hydride (LiAlH_4).
- Solvent: Anhydrous THF.

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N_2).
- Dissolution: Dissolve 3,5-dichloro-4-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).
- Activation (In-situ Borane generation): Cool to 0°C . Add NaBH_4 (2.5 eq) followed by the dropwise addition of Iodine (1.0 eq) in THF. Note: This generates Borane-THF in situ, a milder chemoselective reducing agent than LiAlH_4 .
- Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 2–4 hours. Monitor by TLC (disappearance of acid).
- Quench: Cool to 0°C . Carefully quench with Methanol (excess) to destroy residual borane, followed by 1M HCl.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram



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Caption: Reduction pathway converting the benzoic acid precursor to the target alcohol via in-situ borane generation.

Applications & Reactivity (Downstream)

In medicinal chemistry, this alcohol is rarely the final endpoint. It serves as a "handle" to attach the lipophilic 3,5-dichloro-4-fluorophenyl moiety to a pharmacophore. The most common transformation is the conversion of the hydroxyl group into a leaving group (Chloride, Bromide, or Mesylate) for subsequent nucleophilic substitution (S_N2).

Protocol: Activation to Benzyl Chloride

Context: This protocol is adapted from patent WO2021130492A1, describing the synthesis of anti-inflammatory derivatives [1].

Reagents:

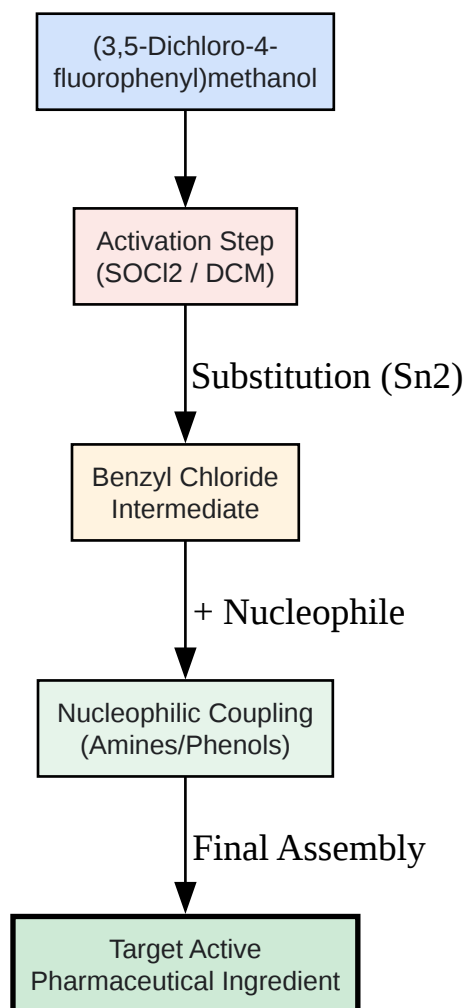
- Substrate: **(3,5-Dichloro-4-fluorophenyl)methanol**. [1][2]
- Reagent: Thionyl Chloride (SOCl₂). [3][4][5]
- Catalyst: DMF (Dimethylformamide) - catalytic drops.
- Solvent: Dichloromethane (DCM). [2]

Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with **(3,5-Dichloro-4-fluorophenyl)methanol** (1.0 eq) and DCM (10–15 volumes).

- Cooling: Cool the solution to 0°C using an ice bath.
- Addition: Add Thionyl Chloride (5.0 eq) dropwise. Add 2–3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
- Reaction: Remove the ice bath and stir at Room Temperature for 2.5 hours.
- Monitoring: Monitor by TLC or LCMS for complete conversion of the alcohol to the chloride.
- Quench & Isolation:
 - Quench carefully with water at 0°C.
 - Separate phases.[6] Extract the aqueous phase with DCM.
 - Dry organic layers over MgSO₄ or Na₂SO₄ and concentrate.
 - Result: 3,5-Dichloro-4-fluorobenzyl chloride (often used directly without further purification due to instability).

Application Logic Diagram



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Caption: Workflow for converting the alcohol into a reactive electrophile for drug synthesis.

Safety & Handling

Hazard Classification (GHS):

- Skin Irritation: Category 2 (Causes skin irritation).
- Eye Irritation: Category 2A (Causes serious eye irritation).
- STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry place. Keep container tightly closed. While stable at room temperature, long-term storage under inert gas (Nitrogen/Argon) is recommended to prevent oxidation to the aldehyde.

References

- Patent WO2021130492A1. Carboxy derivatives with antiinflammatory properties. Step 1 & Step 2 (Synthesis of Intermediates).[6] Available at:
- PubChem. Compound Summary for CAS 1520187-20-5. Available at: [\[Link\]](#)

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